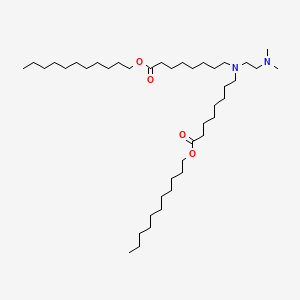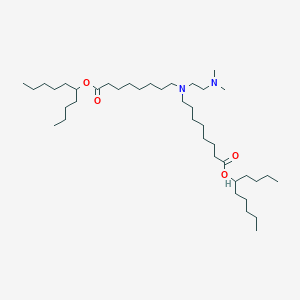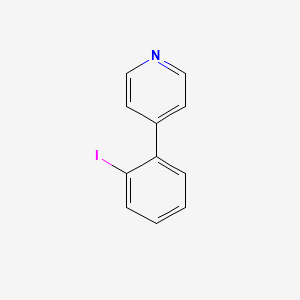
4-(2-Iodophenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Iodophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a pyridine ring substituted with an iodophenyl group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodophenyl)pyridine can be achieved through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
Temperature: 80-120°C
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production yield and reduce reaction times.
化学反应分析
Types of Reactions
4-(2-Iodophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
科学研究应用
4-(2-Iodophenyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying biological systems.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(2-Iodophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in various catalytic processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity .
相似化合物的比较
Similar Compounds
- 2-Iodopyridine
- 3-Iodopyridine
- 4-Iodopyridine
Comparison
4-(2-Iodophenyl)pyridine is unique due to the presence of the iodophenyl group at the 4-position of the pyridine ring. This structural feature imparts distinct electronic and steric properties, making it more reactive in certain chemical transformations compared to its isomers . Additionally, the position of the iodine atom influences the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H8IN |
|---|---|
分子量 |
281.09 g/mol |
IUPAC 名称 |
4-(2-iodophenyl)pyridine |
InChI |
InChI=1S/C11H8IN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H |
InChI 键 |
XURKUYORKBLNLV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


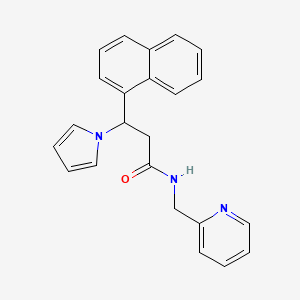
![2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13358765.png)
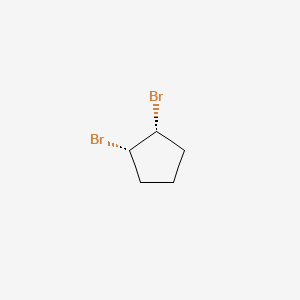
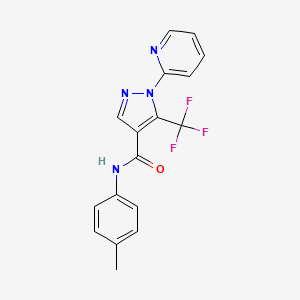
![6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13358775.png)
![Methyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B13358780.png)
![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)
![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)

![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide](/img/structure/B13358802.png)
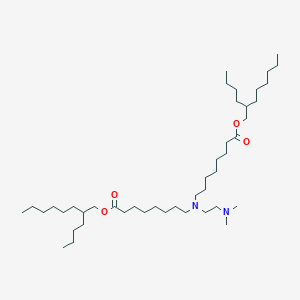
![3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358818.png)
